2-Azabicyclo[2.2.1]heptane-3-carboxamide
Overview
Description
2-Azabicyclo[2.2.1]heptane-3-carboxamide is a bicyclic compound featuring a nitrogen atom within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 2-Azabicyclo[2.2.1]heptane-3-carboxamide involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the palladium-catalyzed route mentioned above could potentially be adapted for large-scale synthesis, given its efficiency and broad substrate scope .
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.2.1]heptane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound reacts with electrophilic reagents to form addition products.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid (MCPBA) is commonly used for oxidation reactions.
Substitution: Various electrophilic reagents can be used to introduce different functional groups.
Major Products Formed
Epoxides: Formed through oxidation reactions with MCPBA.
Polyfunctionalized Bicyclic Systems: Formed through selective reactions with electrophiles.
Scientific Research Applications
2-Azabicyclo[2.2.1]heptane-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is used in the synthesis of bioactive molecules and drug discovery programs.
Organic Synthesis: It serves as a building block for constructing complex bicyclic structures.
DNA-Encoded Libraries: The compound is used in the synthesis of structurally complex molecules for DNA-encoded library technology applications.
Mechanism of Action
The mechanism of action for 2-Azabicyclo[2.2.1]heptane-3-carboxamide involves its interaction with molecular targets through its unique bicyclic structure. The nitrogen atom within the structure can participate in various chemical interactions, making it a versatile compound for different applications .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with significant potential in drug discovery.
2-Oxa-1-azaspiro[bicyclo[3.2.0]]heptanes: Used in DNA-encoded library technology and drug discovery.
Uniqueness
2-Azabicyclo[2.2.1]heptane-3-carboxamide is unique due to its specific bicyclic structure, which provides distinct chemical properties and reactivity compared to other similar compounds. Its ability to undergo various chemical reactions and its applications in medicinal chemistry and organic synthesis highlight its versatility .
Properties
IUPAC Name |
2-azabicyclo[2.2.1]heptane-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c8-7(10)6-4-1-2-5(3-4)9-6/h4-6,9H,1-3H2,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBSLXQJRUEJRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(N2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00567648 | |
Record name | 2-Azabicyclo[2.2.1]heptane-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00567648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135793-21-4 | |
Record name | 2-Azabicyclo[2.2.1]heptane-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00567648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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